molecular formula C13H15F3N2O B13216308 4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide

4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B13216308
M. Wt: 272.27 g/mol
InChI Key: AFJPNEIJKNTXQY-UHFFFAOYSA-N
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Description

4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound with the molecular formula C13H15F3N2O. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a cyclopropylamino group and a trifluoroethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced through a nucleophilic substitution reaction, where a cyclopropylamine reacts with a suitable leaving group on the benzamide core.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group is added via a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the amine group on the benzamide core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and trifluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride: A hydrochloride salt form of the compound with similar properties.

    This compound analogs: Compounds with slight modifications to the cyclopropylamino or trifluoroethyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C13H15F3N2O

Molecular Weight

272.27 g/mol

IUPAC Name

4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)8-18-12(19)10-3-1-9(2-4-10)7-17-11-5-6-11/h1-4,11,17H,5-8H2,(H,18,19)

InChI Key

AFJPNEIJKNTXQY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(=O)NCC(F)(F)F

Origin of Product

United States

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